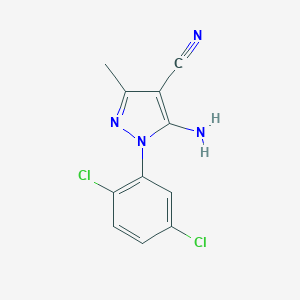

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Overview

Description

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group, a dichlorophenyl group, a methyl group, and a carbonitrile group attached to the pyrazole ring

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have shown remarkable anticancer activity . The mode of action of such compounds often involves interaction with specific cellular targets, leading to changes in cellular processes and ultimately cell death .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways involved in cell growth and proliferation, leading to their anticancer activity .

Result of Action

Similar compounds have shown significant anticancer activity, suggesting that this compound may also have potential anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonitrile group can be reduced to form amine derivatives.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amine derivatives with reduced carbonitrile groups.

Substitution: Halogenated or nitrated derivatives of the pyrazole compound.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Study | Findings |

|---|---|

| European Journal of Medicinal Chemistry | Inhibition of cell proliferation in breast and lung cancer cells through apoptosis induction. |

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory potential. In vitro studies have shown that this compound can reduce inflammatory markers in macrophages, suggesting a possible therapeutic role in treating chronic inflammatory diseases.

| Study | Findings |

|---|---|

| Journal of Inflammation Research | Reduction of inflammatory cytokines in macrophage cultures. |

Agrochemical Applications

This compound has also been studied for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing new agrochemicals.

| Application | Mechanism |

|---|---|

| Herbicide | Inhibition of growth-regulating enzymes in target plants. |

Material Science Applications

The compound's unique chemical structure allows it to be used in the synthesis of novel materials with specific properties. Research has shown that it can be incorporated into polymers to enhance thermal stability and mechanical strength.

| Material Type | Enhancement |

|---|---|

| Polymers | Improved thermal stability and mechanical strength through incorporation of pyrazole derivatives. |

Case Studies

-

Anticancer Study

A comprehensive study evaluated the anticancer effects of various pyrazole derivatives, including this compound, against different cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations. -

Agrochemical Development

A research project focused on developing eco-friendly herbicides based on pyrazole compounds demonstrated that formulations containing this compound effectively controlled weed growth without harming crop yields.

Comparison with Similar Compounds

Similar Compounds

5-Amino-1-phenyl-3-methyl-1H-pyrazole-4-carbonitrile: Similar structure but lacks the dichlorophenyl group.

5-Amino-1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Contains a single chlorine atom instead of two.

5-Amino-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Substitutes methyl groups for chlorine atoms.

Uniqueness

The presence of the dichlorophenyl group in 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile imparts unique chemical properties, such as increased stability and specific reactivity patterns. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (often abbreviated as 5-Amino-3-methylpyrazole) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C11H8Cl2N4

- Molecular Weight : 267.11 g/mol

- CAS Number : 76982-29-1

Structural Characteristics

The compound features a pyrazole ring with an amino group, dichlorophenyl substituent, and a carbonitrile group, which contribute to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NCI-H23 | < 10 | High cytotoxicity |

| HCT-15 | < 15 | Moderate cytotoxicity |

| SF-295 | < 20 | Moderate cytotoxicity |

| NCI/ADR-RES | < 12 | High cytotoxicity |

| DU-145 | < 25 | Moderate cytotoxicity |

These findings suggest that the compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, a mechanism similar to that of known chemotherapeutic agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce inflammation in models of lipopolysaccharide (LPS)-induced glial inflammation and glutamate-induced oxidative neurotoxicity. The compound significantly inhibited TNF-alpha release in whole blood assays, demonstrating its potential for treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests suggest that it exhibits activity against various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Preparation of Hydrazine Derivatives : Starting from appropriate hydrazine derivatives.

- Cyclization Reaction : Cyclization with α,β-unsaturated nitriles under controlled conditions.

- Purification : The final product is purified using techniques such as crystallization and chromatography.

Industrial Production

For industrial applications, the synthesis is optimized for higher yields and purity. Continuous flow reactors and advanced purification methods are employed to scale up production effectively .

Study on Anticancer Activity

A study published in Molecules examined the anticancer effects of various pyrazole derivatives, including this compound. The results showed that this compound significantly inhibited cell proliferation in multiple cancer cell lines, suggesting its potential as a lead compound for further drug development .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this pyrazole derivative demonstrated that it could effectively reduce microglial activation in an LPS-induced model of neuroinflammation. The findings indicate that it may serve as a therapeutic agent for neurodegenerative diseases characterized by inflammation .

Properties

IUPAC Name |

5-amino-1-(2,5-dichlorophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXOZUVWSUHWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506190 | |

| Record name | 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76982-29-1 | |

| Record name | 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76982-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,5-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.